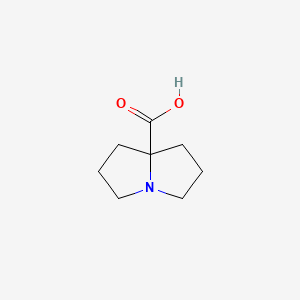

hexahydro-1H-pyrrolizine-7a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

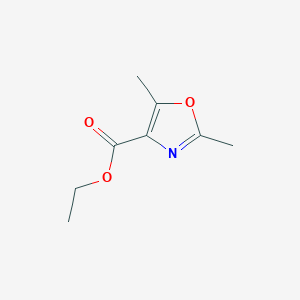

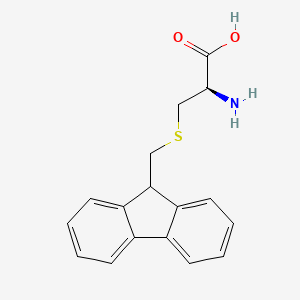

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a chemical compound that is part of a broader class of pyrrolizidine alkaloids. These compounds are characterized by their fused ring structures and have been the subject of various studies due to their biological activities and potential applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed, which can provide insights into its properties and synthesis.

Synthesis Analysis

The synthesis of pyrrolizidine derivatives has been explored in several studies. For instance, the transannular iodoamination of substituted hexahydroazocine scaffolds has been developed as a method to synthesize a range of pyrrolizidine alkaloids, including hexahydro-1H-pyrrolizine derivatives . Additionally, the direct cyclization of ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids into fused pyrrolizinones has been reported, which could be a relevant method for synthesizing hexahydro-1H-pyrrolizine-7a-carboxylic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, such as in the case of [(1R*,7aS*)-hexahydro-5-oxo-1H-pyrrolizinyl-1-yl]acetic acid, which crystallized in a centrosymmetric space group with a single hydrogen bond involving the carboxyl group and the keto-O atom . This information can be extrapolated to understand the potential hydrogen bonding and crystal packing that might be expected for hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Chemical Reactions Analysis

Pyrrolizidine derivatives participate in various chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand for Cu-catalyzed reactions of primary anilines with aryl halides, indicating that pyrrolizidine derivatives can be involved in catalytic cycles and potentially form various functionalized products . The antimycobacterial activity of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives also suggests that pyrrolizidine derivatives can be biologically active and may undergo further chemical transformations relevant to medicinal chemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of hexahydro-1H-pyrrolizine-7a-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some insights. For instance, the crystallization behavior and hydrogen bonding patterns of similar compounds can inform us about the solubility, melting points, and stability of hexahydro-1H-pyrrolizine-7a-carboxylic acid . Additionally, the reactivity of these compounds in various chemical reactions can provide information about their chemical stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Plant Defense Mechanisms

Research on pyrroline-5-carboxylate (P5C), a structurally similar compound to hexahydro-1H-pyrrolizine-7a-carboxylic acid, has revealed its role in plant defense against pathogens. P5C metabolism is crucial in plants, especially during pathogen infection and abiotic stress. Mitochondrial P5C synthesis is implicated in resistance gene-mediated and non-host resistance, involving salicylic acid-dependent pathways and reactive oxygen species (ROS) production (Qamar, Mysore, & Senthil-Kumar, 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexahydro-1H-pyrrolizine-7a-carboxylic acid analogs, have been studied for their inhibitory effects on microbes used in the production of renewable chemicals. These acids can damage cell membranes and decrease microbial internal pH, affecting metabolic processes and resilience (Jarboe, Royce, & Liu, 2013).

Pyrrolidine Compounds in Drug Discovery

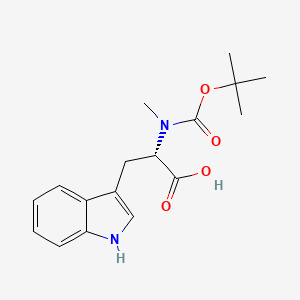

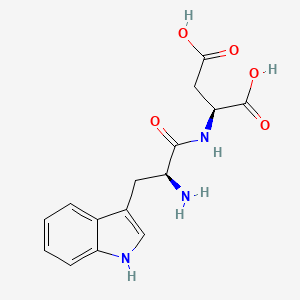

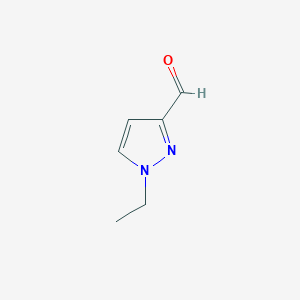

Pyrrolidine, a core structure in hexahydro-1H-pyrrolizine-7a-carboxylic acid, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage. Bioactive molecules with pyrrolidine rings, including derivatives like pyrrolizines, have been reported to possess selectivity for various biological targets (Li Petri et al., 2021).

Carboxylic Acid Extraction and Recovery

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of different methods. Supercritical CO2, in particular, is recommended for its environmentally benign characteristics and efficiency in the reactive extraction of carboxylic acids (Djas & Henczka, 2018).

Kinetics and Toxicity of Pyrrolizidine Alkaloids

The toxicity of pyrrolizidine alkaloids, related to hexahydro-1H-pyrrolizine-7a-carboxylic acid, depends on their kinetics. Differences in absorption, distribution, metabolism, and excretion significantly alter their toxicity, emphasizing the importance of considering kinetic profiles in toxicity assessments (Widjaja, Alhejji, & Rietjens, 2021).

Eigenschaften

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-1H-pyrrolizine-7a-carboxylic acid | |

CAS RN |

412283-63-7 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)